2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide
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Overview
Description
2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes dibenzyl and octadecyl groups attached to the imidazole ring, making it a quaternary ammonium salt with bromide as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with octadecyl bromide in the presence of a base to form the intermediate, followed by cyclization with formaldehyde and ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, or other organic groups can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a range of quaternary ammonium salts with different counterions .
Scientific Research Applications
2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism by which 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects is primarily through its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets microbial cell membranes .
Comparison with Similar Compounds
- 1,3-Dibenzyl-2-octadecylimidazolium bromide
- 2,4-Dibenzyl-1-octadecylimidazolium chloride
- 1,2-Dibenzyl-3-octadecylimidazolium iodide
Comparison: Compared to these similar compounds, 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct physicochemical properties, such as solubility and membrane interaction capabilities, making it particularly effective in applications requiring membrane disruption .
Properties
CAS No. |
64697-42-3 |
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Molecular Formula |
C35H55BrN2 |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
2,3-dibenzyl-1-octadecyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C35H54N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-36-29-30-37(32-34-26-21-18-22-27-34)35(36)31-33-24-19-17-20-25-33;/h17-22,24-27,29-30,35H,2-16,23,28,31-32H2,1H3;1H |
InChI Key |
LNRWMKRCSMGILC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[NH+]1C=CN(C1CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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